8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
8-((Dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a dimethylamino group attached to a methyl group, a hydroxy group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl intermediate, which then reacts with the hydroxy group of the coumarin to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-((Dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3,4-dimethyl-2H-chromen-2-one.
Reduction: Formation of dihydro derivatives of the chromen-2-one core.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-((Dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
7-Hydroxy-3,4-dimethylcoumarin: A precursor in the synthesis of the target compound.
8-Dimethylaminomethyl-7-hydroxy-3-arylcoumarins: Similar structure with different aryl groups.
Uniqueness
8-((Dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-8-9(2)14(17)18-13-10(8)5-6-12(16)11(13)7-15(3)4/h5-6,16H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAXZGMGHCGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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